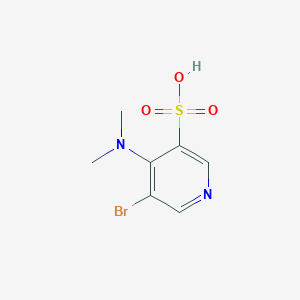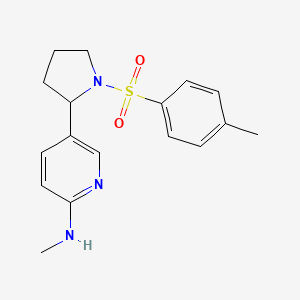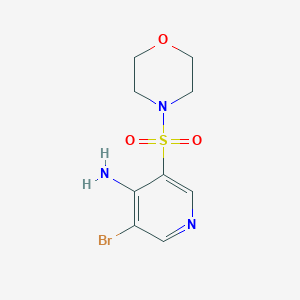
Bismuth;potassium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth potassium iodide is a compound formed by the combination of bismuth, potassium, and iodine. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Reaction Method: Bismuth potassium iodide can be synthesized by reacting bismuth powder with potassium iodide in a controlled environment. The reaction typically occurs at elevated temperatures to ensure complete reaction.
Solution Method: Another method involves dissolving bismuth (III) oxide in hydroiodic acid, followed by the addition of potassium iodide.
Fusion Method: Bismuth and potassium iodide are mixed in a specific molar ratio and heated until they melt.
Industrial Production Methods: Industrial production of bismuth potassium iodide often involves large-scale synthesis using the direct reaction method or solution method. These methods are preferred due to their efficiency and ability to produce high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bismuth potassium iodide can undergo oxidation reactions, forming bismuth oxides and iodides.
Reduction: The compound can be reduced under specific conditions to yield elemental bismuth and potassium iodide.
Substitution: Bismuth potassium iodide can participate in substitution reactions where iodide ions are replaced by other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, carbon monoxide.
Substitution Reagents: Chlorine, bromine, fluorine.
Major Products Formed:
Oxidation: Bismuth (III) oxide, potassium iodide.
Reduction: Elemental bismuth, potassium iodide.
Substitution: Bismuth halides (e.g., bismuth chloride, bismuth bromide).
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Activity: The compound has shown potential in antimicrobial applications due to its ability to disrupt microbial cell walls.
Medicine:
Gastrointestinal Treatments: Bismuth-based compounds, including bismuth potassium iodide, are used in the treatment of gastrointestinal disorders such as dyspepsia and gastric ulcers.
Industry:
Wirkmechanismus
The mechanism of action of bismuth potassium iodide involves its interaction with biological molecules and cellular structures. In antimicrobial applications, the compound disrupts the cell wall integrity of microbes, leading to cell death. In gastrointestinal treatments, bismuth compounds form a protective layer on the stomach lining, reducing irritation and promoting healing .
Vergleich Mit ähnlichen Verbindungen
- Bismuth (III) iodide
- Bismuth oxyiodide
- Potassium tetraiodobismuthate
Comparison: Bismuth potassium iodide is unique due to its combination of bismuth, potassium, and iodide, which imparts distinct chemical properties. Compared to bismuth (III) iodide, bismuth potassium iodide has enhanced solubility and reactivity. Bismuth oxyiodide, on the other hand, is primarily used in photocatalytic applications, whereas bismuth potassium iodide finds broader use in catalysis and medicine .
Eigenschaften
Molekularformel |
BiIK+3 |
|---|---|
Molekulargewicht |
374.9832 g/mol |
IUPAC-Name |
bismuth;potassium;iodide |
InChI |
InChI=1S/Bi.HI.K/h;1H;/q+3;;+1/p-1 |
InChI-Schlüssel |
LGZDJGBWJIWSIV-UHFFFAOYSA-M |
Kanonische SMILES |
[K+].[I-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)


![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)










